molecular formula C7H8N2O2 B1359101 Methyl 2-(pyrimidin-4-YL)acetate CAS No. 863032-29-5

Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101
CAS No.: 863032-29-5
M. Wt: 152.15 g/mol
InChI Key: STIMNXVCLRQRAI-UHFFFAOYSA-N
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Description

Methyl 2-(pyrimidin-4-YL)acetate is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their broad range of biological activities and are integral components of many pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Methyl 2-(pyrimidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). This inhibition is crucial in reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate the expression of pro-inflammatory genes, thereby reducing the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes like COX-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions result in changes in the expression of genes involved in inflammation and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways can have significant effects on cellular metabolism and overall physiological function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in modulating biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-4-YL)acetate typically involves the reaction of pyrimidine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(pyrimidin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

Methyl 2-(pyrimidin-4-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

    Pyrimidine: The parent compound, which is a simple aromatic heterocycle.

    2,4-Diaminopyrimidine: Known for its use in pharmaceuticals like antifolates.

    2,4-Dioxopyrimidine: Used in the synthesis of barbiturates.

    2,4-Dithiopyrimidine: Investigated for its potential as an antimicrobial agent.

Uniqueness: Methyl 2-(pyrimidin-4-YL)acetate is unique due to its ester functional group, which enhances its reactivity and allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 2-pyrimidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMNXVCLRQRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614662
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863032-29-5
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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